BenchChemオンラインストアへようこそ!

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

Lipophilicity Drug-likeness Permeability-solubility balance

This N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a strategic SAR probe for the pharmacologically validated 2,5-dimethylfuran chemotype. Its distinct secondary alcohol (HBD=2, TPSA=62.5 Ų, XLogP3=1.5) and metabolically stable cyclopropyl ring enable head-to-head comparison with cyclohexyl-bearing analogs (e.g., cyclafuramid) and regioisomeric tertiary alcohols in binding geometry, metabolic stability, and permeability studies. Ideal for antiviral, kinase, and agrochemical screening cascades.

Molecular Formula C13H19NO3
Molecular Weight 237.299
CAS No. 1396807-22-9
Cat. No. B2634164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
CAS1396807-22-9
Molecular FormulaC13H19NO3
Molecular Weight237.299
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NCCC(C2CC2)O
InChIInChI=1S/C13H19NO3/c1-8-7-11(9(2)17-8)13(16)14-6-5-12(15)10-3-4-10/h7,10,12,15H,3-6H2,1-2H3,(H,14,16)
InChIKeyIYCUIHFCOKVOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1396807-22-9): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1396807-22-9; molecular formula C13H19NO3; MW 237.29 g/mol) is a synthetic furan-3-carboxamide derivative featuring a 2,5-dimethyl-substituted furan ring, a secondary hydroxyl group on a three-carbon linker, and a terminal cyclopropyl moiety [1]. The compound belongs to a broader class of 2,5-dimethylfuran-3-carboxamides that has yielded validated fungicidal agents (e.g., cyclafuramid, furmecyclox) and anti-influenza H5N1 lead compounds, establishing this scaffold as a pharmacologically and agrochemically relevant chemotype [2]. Computed physicochemical properties include XLogP3 = 1.5, topological polar surface area (TPSA) = 62.5 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3, and rotatable bond count = 5, all derived from the PubChem computational pipeline [1]. The compound is distributed as a research screening library compound (identifiers: VU0535083-1, F6190-0041, AKOS024536344) and has not yet been the subject of published target-specific biological assay studies [1].

Why N-(3-Cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide Cannot Be Replaced by Cyclafuramid or Other In-Class Furan-3-Carboxamides: Physicochemical Divergence with Functional Consequences


Within the 2,5-dimethylfuran-3-carboxamide chemotype, seemingly minor structural modifications produce large, quantifiable shifts in key molecular descriptors that govern drug-likeness, target engagement, and ADME behavior. The target compound's N-(3-cyclopropyl-3-hydroxypropyl) side chain introduces a secondary alcohol hydrogen bond donor (total HBD = 2) and a cyclopropyl ring, whereas the closest commercialized analog, cyclafuramid (N-cyclohexyl-2,5-dimethylfuran-3-carboxamide, CAS 34849-42-8), bears a hydrophobic cyclohexyl group with only one HBD and no hydroxyl functionality [1][2]. Moving the hydroxyl from the target's 3-position to the 2-position of the propyl linker (as in CAS 1286732-45-3) converts a secondary alcohol into a tertiary alcohol, altering hydrogen-bonding geometry and steric bulk near the amide. Even within the same N-(3-cyclopropyl-3-hydroxypropyl) side-chain series, replacing the 2,5-dimethylfuran-3-carboxamide core with a simpler furan-2-carboxamide (CAS 1396880-62-8) drops the XLogP3 from 1.5 to 0.7, removing over half a log unit of lipophilicity that affects membrane permeability predictions [3]. These are not interchangeable compounds; they occupy distinct positions in physicochemical space and address different target product profiles.

Quantitative Differentiation Evidence: N-(3-Cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide vs. Closest Analogs


Lipophilicity Differentiation: Intermediate XLogP3 = 1.5 vs. Cyclafuramid (2.9) and Furan-2-Carboxamide Analog (0.7)

The target compound exhibits an XLogP3 of 1.5, placing it at an intermediate lipophilicity between the more hydrophobic cyclafuramid (XLogP3 = 2.9, a Δ of +1.4 log units) and the less lipophilic furan-2-carboxamide analog lacking the 2,5-dimethyl substitution (XLogP3 = 0.7, a Δ of −0.8 log units) [1][2][3]. This 0.7–1.4 log-unit divergence translates to approximately 5- to 25-fold differences in calculated octanol-water partition, directly impacting predicted passive membrane permeability and aqueous solubility—two parameters that must be simultaneously optimized in oral drug candidates. Cyclafuramid's higher logP (2.9) favors membrane crossing but risks poor aqueous solubility and higher metabolic clearance, while the furan-2-carboxamide analog's logP (0.7) risks insufficient permeability.

Lipophilicity Drug-likeness Permeability-solubility balance

Hydrogen Bond Donor Count: HBD = 2 vs. Cyclafuramid HBD = 1—Implications for Target Engagement and Solubility

The target compound carries two hydrogen bond donors (the secondary amide NH and the secondary alcohol OH) compared to only one HBD (amide NH) in cyclafuramid [1][2]. This difference is structurally derived from the 3-hydroxypropyl chain, which is absent in cyclafuramid's cyclohexyl substituent. A second HBD enables additional directed hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, protease oxyanion holes) and contributes to the higher TPSA (62.5 vs. 42.2 Ų), both of which differentiate the target from the cyclohexyl-bearing comparator.

Hydrogen bonding Target engagement Aqueous solubility

Topological Polar Surface Area: TPSA = 62.5 Ų as a Differentiator from Cyclafuramid (42.2 Ų) for CNS vs. Peripheral Target Profiles

The target compound's TPSA of 62.5 Ų is 48% larger than cyclafuramid's TPSA of 42.2 Ų [1][2]. In medicinal chemistry, TPSA is a key predictor of blood-brain barrier (BBB) penetration: compounds with TPSA <60 Ų are generally considered CNS-penetrant, while those with TPSA >60–70 Ų tend to be peripherally restricted or have reduced brain exposure. Cyclafuramid (42.2 Ų) falls well within the CNS-penetrant range, whereas the target compound (62.5 Ų) sits near the threshold, suggesting it may exhibit reduced BBB penetration—a desirable feature for programs seeking peripheral restriction to avoid CNS-mediated side effects.

Blood-brain barrier permeability ADME CNS drug design

Conformational Flexibility: Rotatable Bond Count = 5 vs. Cyclafuramid = 2—Induced-Fit Binding and Entropy Considerations

The target compound possesses 5 rotatable bonds compared with cyclafuramid's 2, a difference driven by the 3-hydroxypropyl linker chain vs. the conformationally constrained cyclohexyl ring [1][2]. In drug design, higher rotatable bond count increases conformational entropy in the unbound state, which may raise the entropic penalty upon binding; however, it also expands the accessible conformational space, potentially enabling induced-fit interactions with flexible binding pockets. Cyclafuramid's restriction to 2 rotatable bonds pre-organizes the molecule into fewer conformations, which can reduce entropic binding cost but may limit adaptability to diverse target geometries.

Conformational flexibility Induced-fit binding Entropic penalty

Cyclopropyl vs. Cyclohexyl Pharmacophore: Metabolic Stability and π-Interaction Potential of the Terminal Ring

The target compound incorporates a cyclopropyl ring at the terminus of the hydroxypropyl linker, whereas cyclafuramid and furmecyclox employ a cyclohexyl ring [1][2]. Cyclopropyl groups are extensively documented in medicinal chemistry to confer metabolic stability advantages over larger cycloalkyl rings by resisting cytochrome P450-mediated oxidation (due to increased C–H bond dissociation energy from cyclopropane ring strain) and by reducing the number of metabolically labile sp³ C–H bonds (cyclopropyl: 5 hydrogens on 3 carbons vs. cyclohexyl: 11 hydrogens on 6 carbons). Additionally, cyclopropane's Walsh-type orbitals can engage in weak π-type interactions with aromatic protein side chains, a property absent in fully saturated cyclohexane rings. This class-level inference is supported by the broader medicinal chemistry literature on cyclopropyl-containing drug candidates [3].

Metabolic stability Cyclopropyl effect Pharmacophore design

Scaffold Validation: 2,5-Dimethylfuran-3-Carboxamide Core Activity in Anti-H5N1 and TrkA Inhibition Contexts

The 2,5-dimethylfuran-3-carboxamide scaffold underlying the target compound has demonstrated validated biological activity in two independent contexts: (1) as anti-influenza H5N1 inhibitors, where 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a) showed an EC50 of 1.25 μM, with systematic SAR confirming the 2,5-dimethyl substitution pattern as critical for potency [1]; and (2) as TrkA kinase inhibitors in a patent series (AbbVie, US20150210720) where furo-3-carboxamide derivatives with defined substitution patterns showed inhibitory activity against tropomyosin receptor kinase A [2]. While the target compound itself (carrying the N-(3-cyclopropyl-3-hydroxypropyl) side chain) has not been directly tested in these assays, its core scaffold is experimentally validated in two distinct therapeutic areas, providing confidence that the scaffold is capable of engaging biological targets when appropriately substituted.

Anti-influenza TrkA kinase inhibition Scaffold validation

Recommended Application Scenarios for N-(3-Cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide Based on Differential Evidence


Diversity-Oriented Screening Library Enrichment for Peripheral-Target Drug Discovery Programs

The target compound's intermediate XLogP3 (1.5) and elevated TPSA (62.5 Ų relative to cyclafuramid's 42.2 Ų) position it as a screening candidate for peripheral-target programs (e.g., metabolic disease, anti-infective, non-CNS oncology) where BBB exclusion is desired [1]. Its dual hydrogen bond donor architecture (HBD = 2) and 5 rotatable bonds offer conformational adaptability for targets with flexible binding pockets, while the cyclopropyl group provides a metabolic stability advantage over cyclohexyl-bearing analogs [2]. The validated 2,5-dimethylfuran-3-carboxamide scaffold has demonstrated activity in anti-H5N1 and TrkA inhibition contexts, supporting its inclusion in antiviral and kinase-focused screening cascades [3].

Structure-Activity Relationship (SAR) Exploration Around the Cyclopropyl-Hydroxypropyl Side Chain

The compound serves as a strategic SAR probe for mapping the conformational and hydrogen-bonding requirements of the N-substituent in 2,5-dimethylfuran-3-carboxamide bioactive series. Its secondary alcohol (3-position) provides a distinct hydrogen-bonding geometry compared to the tertiary alcohol in the 2-position regioisomer (CAS 1286732-45-3), enabling systematic assessment of hydroxyl placement on target potency and selectivity [1]. The cyclopropyl ring offers a metabolically more stable alternative to the cyclohexyl ring in cyclafuramid, making this compound a logical comparator in metabolic stability head-to-head studies [2].

Agrochemical Lead Diversification: Non-Fungicidal Furan-3-Carboxamide Chemotype Exploration

While cyclafuramid and furmecyclox are established furamide fungicides targeting basidiomycetes, the target compound's distinct physicochemical profile (higher TPSA, additional HBD, lower logP) may shift the biological activity spectrum away from antifungal toward insecticidal, nematicidal, or herbicidal applications within the same chemotype class [1][2]. Patent literature (US3959481) demonstrates that furan-3-carboxamide derivatives possess fungicidal, insecticidal, and nematocidal properties, and the target compound's differentiated substituent pattern represents an underexplored region of this activity landscape [3].

Computational Chemistry Benchmarking: Experimental Validation of In Silico ADME Predictions for Cyclopropyl-Alcohol-Containing Carboxamides

The target compound's well-defined computed descriptors (XLogP3 = 1.5, TPSA = 62.5 Ų, HBD = 2, RotB = 5) make it an ideal candidate for experimental validation studies (e.g., PAMPA permeability, Caco-2 transport, microsomal stability, plasma protein binding) that can benchmark the accuracy of in silico ADME prediction tools for the cyclopropyl-hydroxypropyl pharmacophore class [1]. Such validation data, once generated, would significantly enhance the procurement value of the entire N-(cyclopropyl-hydroxypropyl)-carboxamide compound family in computational drug design workflows.

Quote Request

Request a Quote for N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.